molecular formula C12H22N2O4 B13625209 tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13625209
M. Wt: 258.31 g/mol
InChI Key: MAZCDRNNCXOGMM-NXEZZACHSA-N
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Description

tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an acetamido group, and a hydroxymethyl group attached to a pyrrolidine ring. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.

    Reaction Steps: The key steps include the introduction of the tert-butyl group, acetamido group, and hydroxymethyl group through a series of chemical reactions. These reactions may involve nucleophilic substitution, acylation, and hydroxylation.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The acetamido group can be reduced to an amine group.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction of the acetamido group may produce an amine derivative.

Scientific Research Applications

tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl(2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-butyl(2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-butyl(2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate

Uniqueness

tert-butyl(2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl (2R,4R)-4-acetamido-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-8(16)13-9-5-10(7-15)14(6-9)11(17)18-12(2,3)4/h9-10,15H,5-7H2,1-4H3,(H,13,16)/t9-,10-/m1/s1

InChI Key

MAZCDRNNCXOGMM-NXEZZACHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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